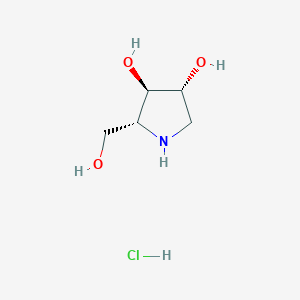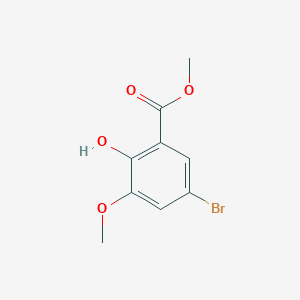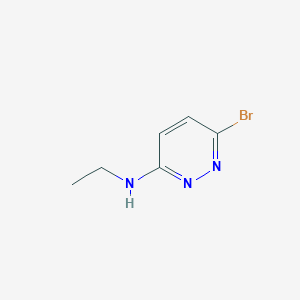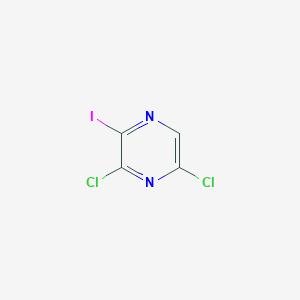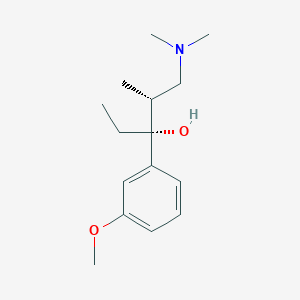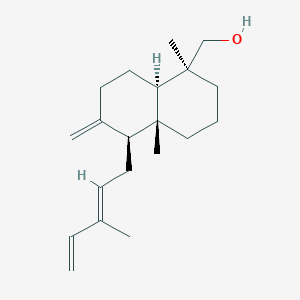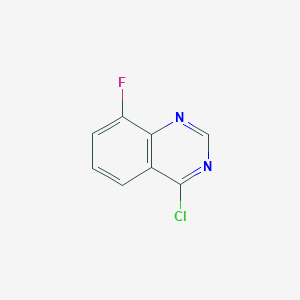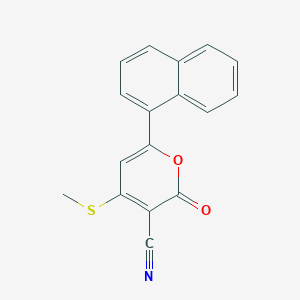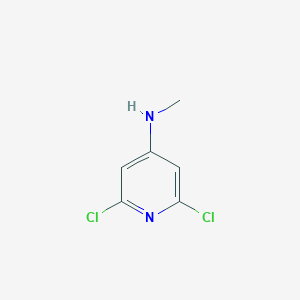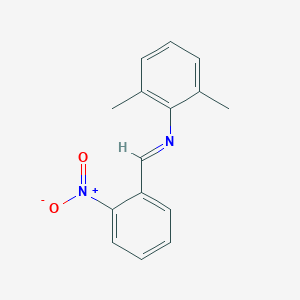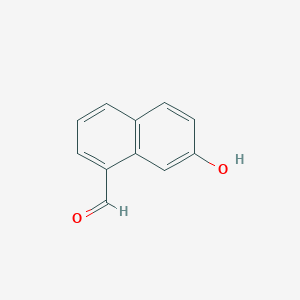
7-Hydroxynaphthalin-1-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxynaphthalene-1-carbaldehyde, also known as 7-Hydroxynaphthalene-1-carboxaldehyde or 7-hydroxy-1-naphthaldehyde, is a chemical compound with the molecular formula C11H8O2 . It has a molecular weight of 172.18 g/mol . The compound is characterized by the presence of a naphthalene ring, an aldehyde group, and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of 7-Hydroxynaphthalene-1-carbaldehyde consists of a naphthalene ring with a hydroxyl group at the 7th position and an aldehyde group at the 1st position . The compound contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, and 11 aromatic bonds . It also features 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aromatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
7-Hydroxynaphthalene-1-carbaldehyde has a molecular weight of 172.18 g/mol . It has a XLogP3 value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It also has 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 172.052429494 g/mol . The topological polar surface area is 37.3 Ų . The compound has a heavy atom count of 13 .
Wissenschaftliche Forschungsanwendungen
Synthese organischer Zwischenprodukte
7-Hydroxynaphthalin-1-carbaldehyd dient als Vorläufer bei der Synthese verschiedener organischer Zwischenprodukte. Seine Reaktivität, insbesondere in wässrigen Mizellenmedien, ermöglicht die Herstellung von Verbindungen wie 2-(Ethynyloxy)naphthaen-1-carbaldehyd . Dieser Prozess ist bedeutsam für die Herstellung von durchströmten heterocyclischen Systemen und die Untersuchung von Peri-Effekten wie Wasserstoffbrückenbindungen und elektrophilen Wechselwirkungen .
Mehrkomponentenreaktionen für Heterocyclen
Die Verbindung wird in Mehrkomponentenreaktionen zur Synthese verschiedener N/O-haltiger heterocyclischer Gerüste verwendet. Diese Gerüste sind in der medizinischen Chemie aufgrund ihres breiten Spektrums an biologischen Aktivitäten, einschließlich antimikrobieller, Antitumor- und entzündungshemmender Eigenschaften, von entscheidender Bedeutung .
Pharmazeutische Forschung
In der pharmazeutischen Forschung ist this compound ein vielseitiger Baustein für die Synthese innovativer Arzneimittelkandidaten. Seine einzigartigen strukturellen Merkmale ermöglichen die Erforschung neuartiger therapeutischer Wege, die möglicherweise eine Reihe von Gesundheitszuständen adressieren .
Katalyse und Grüne Chemie
Die Derivate der Verbindung werden in katalytischen Reaktionen eingesetzt, um die Reaktionsgeschwindigkeiten und Ausbeuten zu erhöhen. Diese Anwendung ist besonders relevant in der grünen Chemie, wo effiziente und umweltfreundliche Synthesemethoden angestrebt werden .
Biologische Wirksamkeit
Metall-Schiff-Base-Komplexe, die von this compound abgeleitet sind, haben ein breites Spektrum an biologischer Wirksamkeit gezeigt. Diese Komplexe werden auf ihr Potenzial in verschiedenen biologischen Anwendungen untersucht .
Sensorentwicklung
Die Reaktivität von this compound mit Metallen macht es für die Entwicklung von Sensoren geeignet. Diese Sensoren können spezifische chemische oder biologische Substanzen detektieren, was zu Fortschritten in der analytischen Chemie beiträgt .
Dendrimersynthese
Die Verbindung wird als grundlegendes Reagenz bei der Synthese von Dendronen und Dendrimeren verwendet. Diese hochverzweigten, baumartigen Strukturen finden Anwendung in der Wirkstoffabgabe, Nanotechnologie und Materialwissenschaft .
Parfümerie- und Farbstoffindustrie
Aufgrund seiner aromatischen Eigenschaften wird this compound als Zwischenprodukt in der Parfümerie- und Farbstoffindustrie verwendet. Es trägt zur Synthese verschiedener Duftstoffe und Farbstoffe bei .
Wirkmechanismus
Target of Action
7-Hydroxynaphthalene-1-carbaldehyde is a key predecessor to an assortment coordinating agent and the Schiff bases derived from these ligands played a unique role in the development of important biomolecules
Mode of Action
The mode of action of 7-Hydroxynaphthalene-1-carbaldehyde is primarily through its interaction with its targets, leading to changes in cellular processes. The compound has been shown to have a broad area of biological effectiveness, including catalytic reactions, sensors, selective electrodes, and fluorescence . .
Biochemical Pathways
It is known that the compound plays a role in the development of important biomolecules .
Result of Action
It is known that the compound has a broad area of biological effectiveness .
Vorteile Und Einschränkungen Für Laborexperimente
7-Hydroxynaphthalene-1-carbaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized from naphthalene. Additionally, 7-Hydroxynaphthalene-1-carbaldehyde is stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 7-Hydroxynaphthalene-1-carbaldehyde in laboratory experiments. For example, 7-Hydroxynaphthalene-1-carbaldehyde is not water-soluble and must be dissolved in an organic solvent before use. Additionally, 7-Hydroxynaphthalene-1-carbaldehyde is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the study of 7-Hydroxynaphthalene-1-carbaldehyde. For example, further research is needed to better understand the mechanism of action of 7-Hydroxynaphthalene-1-carbaldehyde and its potential applications in the pharmaceutical and materials science industries. Additionally, further studies are needed to investigate the biochemical and physiological effects of 7-Hydroxynaphthalene-1-carbaldehyde in vivo and to determine the optimal dose and duration of treatment. Finally, future studies should explore the potential use of 7-Hydroxynaphthalene-1-carbaldehyde as an antioxidant and as a source of ROS for the study of oxidative stress.
Synthesemethoden
7-Hydroxynaphthalene-1-carbaldehyde can be synthesized from naphthalene via the Friedel-Crafts acylation reaction. This reaction involves the use of an acylating agent, such as acetic anhydride, to introduce the carbonyl group onto the naphthalene ring. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid. The acylation reaction is followed by an oxidation step, which is typically carried out using hydrogen peroxide or a peroxyacid. The resulting product is 7-Hydroxynaphthalene-1-carbaldehyde.
Eigenschaften
IUPAC Name |
7-hydroxynaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWINMBZRYZEBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572888 |
Source


|
| Record name | 7-Hydroxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144876-32-4 |
Source


|
| Record name | 7-Hydroxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

